molecular formula C7H10O4 B050244 2,2,5-Trimethyl-1,3-dioxane-4,6-dione CAS No. 3709-18-0

2,2,5-Trimethyl-1,3-dioxane-4,6-dione

Cat. No. B050244
Key on ui cas rn: 3709-18-0
M. Wt: 158.15 g/mol
InChI Key: KJMCAXYHYPDRAV-UHFFFAOYSA-N
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Patent
US06242596B1

Procedure details

2,2,5-trimethyl-1,3-dioxan-4,6-dione II (17.4 g, 110 mmol), 4-acetoxy-azetidinone I (28.7 g, 100 mmol) and K2CO3 (15.2 g, 110 mmol) were mixed in dry acetonitrile (150 mL, KF=5.6 mg/mL), and the mixture was aged at 45-50° for 14 hours. Upon completion, the reaction mixture was cooled to room temperature and water (150 mL) was added. The organic layer was separated and the aqueous layer was back extracted with acetonitrile (100 mL). Combined organic extracts were washed with brine (100 mL) and concentrated to ca. 50 mL in volume. The mixture was then diluted with heptane (200 mL) and concentrated to 50 mL. Additional heptane (150 mL) was added and the mixture was aged at room temperature for crystallization. The resulting product was collected by filtration, washed with heptane (50 mL) and dried under vacuum at 40-50 for 15 hours to give an off-white crystalline solid (30.9 g, 80.2 mmol). A second crop was obtained by concentrating the combined filtrate and washed to ca. 50 mL in and aging at room temperature to give a white, fluffy solid (2.07 g, 5.4 mmol). Combined yield was 85.6%. Melting Range (° C.) 78-83 d.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH:5](C)[C:4](=[O:10])[O:3]1.C(OC1NC(=O)C1)(=O)C.C([O-])([O-])=O.[K+].[K+].O>C(#N)C>[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:10])[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1CC(N1)=O
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with acetonitrile (100 mL)
WASH
Type
WASH
Details
Combined organic extracts were washed with brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 50 mL in volume
ADDITION
Type
ADDITION
Details
The mixture was then diluted with heptane (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 mL
ADDITION
Type
ADDITION
Details
Additional heptane (150 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was aged at room temperature for crystallization
FILTRATION
Type
FILTRATION
Details
The resulting product was collected by filtration
WASH
Type
WASH
Details
washed with heptane (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-50 for 15 hours
Duration
15 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 80.2 mmol
AMOUNT: MASS 30.9 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06242596B1

Procedure details

2,2,5-trimethyl-1,3-dioxan-4,6-dione II (17.4 g, 110 mmol), 4-acetoxy-azetidinone I (28.7 g, 100 mmol) and K2CO3 (15.2 g, 110 mmol) were mixed in dry acetonitrile (150 mL, KF=5.6 mg/mL), and the mixture was aged at 45-50° for 14 hours. Upon completion, the reaction mixture was cooled to room temperature and water (150 mL) was added. The organic layer was separated and the aqueous layer was back extracted with acetonitrile (100 mL). Combined organic extracts were washed with brine (100 mL) and concentrated to ca. 50 mL in volume. The mixture was then diluted with heptane (200 mL) and concentrated to 50 mL. Additional heptane (150 mL) was added and the mixture was aged at room temperature for crystallization. The resulting product was collected by filtration, washed with heptane (50 mL) and dried under vacuum at 40-50 for 15 hours to give an off-white crystalline solid (30.9 g, 80.2 mmol). A second crop was obtained by concentrating the combined filtrate and washed to ca. 50 mL in and aging at room temperature to give a white, fluffy solid (2.07 g, 5.4 mmol). Combined yield was 85.6%. Melting Range (° C.) 78-83 d.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH:5](C)[C:4](=[O:10])[O:3]1.C(OC1NC(=O)C1)(=O)C.C([O-])([O-])=O.[K+].[K+].O>C(#N)C>[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:10])[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1CC(N1)=O
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with acetonitrile (100 mL)
WASH
Type
WASH
Details
Combined organic extracts were washed with brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 50 mL in volume
ADDITION
Type
ADDITION
Details
The mixture was then diluted with heptane (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 mL
ADDITION
Type
ADDITION
Details
Additional heptane (150 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was aged at room temperature for crystallization
FILTRATION
Type
FILTRATION
Details
The resulting product was collected by filtration
WASH
Type
WASH
Details
washed with heptane (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-50 for 15 hours
Duration
15 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 80.2 mmol
AMOUNT: MASS 30.9 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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